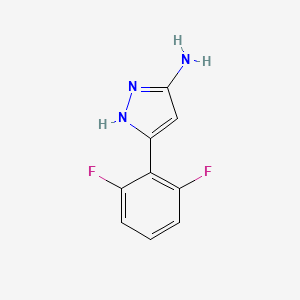
4-Chloroquinoline-2-carbonitrile
概要
説明
4-Chloroquinoline-2-carbonitrile is a chemical compound with the CAS Number: 4552-43-6 . It has a molecular weight of 188.62 and is typically in powder form .
Synthesis Analysis
The synthesis of 4-chloroquinoline-2-carbonitrile involves a reaction of 2,4-dichloroquinoline with zinc cyanide and Pd(PPh3)4 . The reaction mixture is stirred at 120 °C for 1 hour, then a saturated NH4Cl solution is added and the mixture is extracted with ethyl acetate .Molecular Structure Analysis
The IUPAC name for 4-Chloroquinoline-2-carbonitrile is 4-chloro-2-quinolinecarbonitrile . The InChI code for this compound is 1S/C10H5ClN2/c11-9-5-7(6-12)13-10-4-2-1-3-8(9)10/h1-5H .Physical And Chemical Properties Analysis
4-Chloroquinoline-2-carbonitrile has a melting point of 109 °C and a predicted boiling point of 320.4±22.0 °C . The predicted density is 1.36±0.1 g/cm3 . It has a predicted pKa of -2.08±0.50 .科学的研究の応用
1. Dual Tubulin Polymerization and Histone Deacetylases Inhibitors
- Summary of Application: 4-Chloroquinoline-2-carbonitrile-based hydroxamic acids have been designed and synthesized as dual inhibitors of tubulin polymerization and histone deacetylases . These compounds have potential applications in cancer treatment.
- Methods of Application: The compounds were synthesized through a series of chemical reactions, including the formation of hydroxamic acids .
- Results or Outcomes: The synthesized compounds were evaluated for their ability to inhibit tubulin polymerization and histone deacetylases. The results of these evaluations are not specified in the source .
2. Antibacterial and Antioxidant Activities
- Summary of Application: A series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, were synthesized and evaluated for their antibacterial and antioxidant activities .
- Methods of Application: The compounds were synthesized using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .
- Results or Outcomes: The synthesized compounds were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Compounds 6 and 8 showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm, respectively . The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and compounds 5 and 6 displayed the strongest antioxidant activity with IC50 of 2.17 and 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL), respectively .
3. Antimalarial Agents
- Summary of Application: Quinoline derivatives, including 4-Chloroquinoline-2-carbonitrile, are known to have antimalarial properties . They are used extensively in the treatment of malaria .
- Methods of Application: The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
4. Anticancer Agents
- Summary of Application: Quinoline derivatives, including 4-Chloroquinoline-2-carbonitrile, are known to have anticancer properties . They are used extensively in the treatment of various types of cancer .
- Methods of Application: The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
5. Antimicrobial Agents
- Summary of Application: Quinoline derivatives, including 4-Chloroquinoline-2-carbonitrile, are known to have antimicrobial properties . They are used extensively in the treatment of various microbial infections .
- Methods of Application: The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
6. Antiviral Agents
- Summary of Application: Quinoline derivatives, including 4-Chloroquinoline-2-carbonitrile, are known to have antiviral properties . They are used extensively in the treatment of various viral infections .
- Methods of Application: The specific methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
Safety And Hazards
将来の方向性
Quinoline derivatives, including 4-Chloroquinoline-2-carbonitrile, are widely used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have shown potential as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents . Therefore, it is expected that research into the synthesis and applications of these compounds will continue to be a significant area of interest .
特性
IUPAC Name |
4-chloroquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-5-7(6-12)13-10-4-2-1-3-8(9)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVAHLPRNFKXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482068 | |
| Record name | 4-CHLORO-2-CYANOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-2-carbonitrile | |
CAS RN |
4552-43-6 | |
| Record name | 4-CHLORO-2-CYANOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



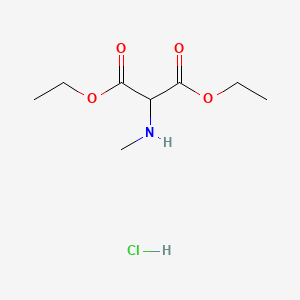
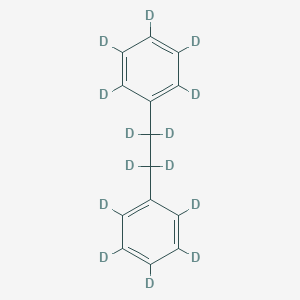

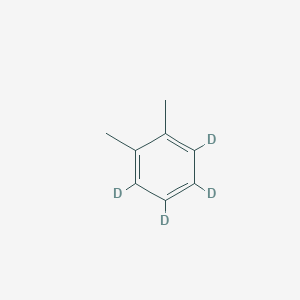
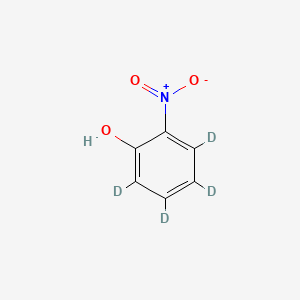
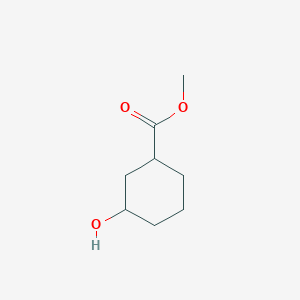
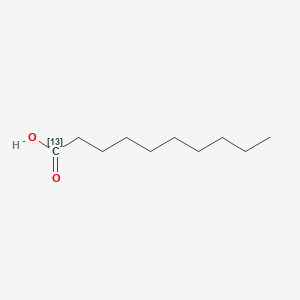
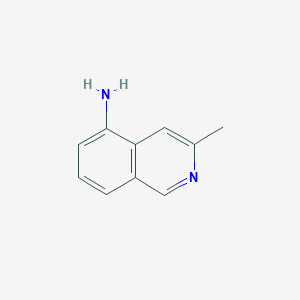
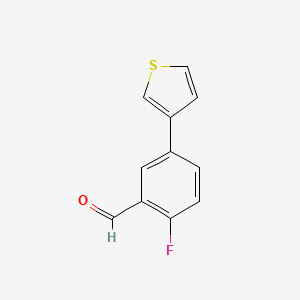
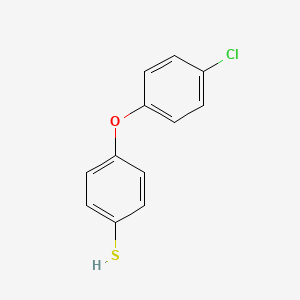
![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)
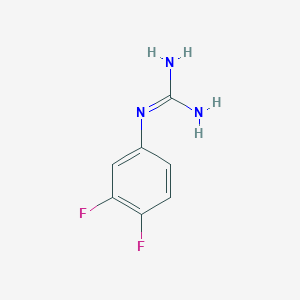
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)
